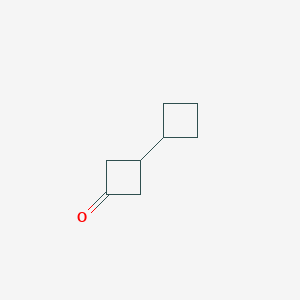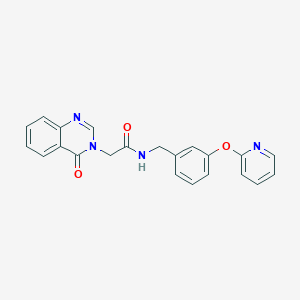
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a synthetic organic molecule. It belongs to a category of compounds featuring a quinazoline core, known for various biological activities. This compound potentially exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide generally involves the condensation of suitable precursors. One such method includes:
Formation of 4-oxoquinazoline: : This intermediate is prepared via cyclization of anthranilic acid derivatives with appropriate agents.
Benzylation and Acetylation: : The 4-oxoquinazoline intermediate undergoes benzylation at the nitrogen atom and subsequent acylation to introduce the acetamide group.
Pyridin-2-yloxy substitution: : The final step involves nucleophilic substitution where a pyridine-2-ol derivative reacts with the benzyl group.
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve large-scale operations, optimized for yield and purity. Automation in adding reagents, controlling temperature, and refining intermediates can enhance the scalability of the synthetic process. Catalytic processes and solvent recycling might be employed to increase efficiency and environmental sustainability.
化学反应分析
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at specific sites, altering its functional groups. Reduction processes may modify the quinazoline ring or other substituents.
Substitution Reactions: : The nitrogen atoms and other nucleophilic centers can participate in substitution reactions, introducing various substituents.
Hydrolysis: : Under acidic or basic conditions, hydrolysis may cleave amide bonds, resulting in the formation of the corresponding acids and amines.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and water.
Major Products
The products of these reactions depend on the conditions and reagents. Oxidation may yield quinazoline-N-oxide derivatives, while reduction could lead to partially hydrogenated quinazoline compounds. Substitution reactions can produce a range of derivatives with modified biological activity.
科学研究应用
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide finds applications in several domains:
Chemistry: : As a reagent and intermediate in organic synthesis.
Biology: : In studies to elucidate biochemical pathways and interactions.
Medicine: : It has potential as a therapeutic agent, being investigated for its efficacy in treating various diseases such as cancer, inflammation, and infectious diseases.
Industry: : Utilized in the development of pharmaceuticals and as a precursor for more complex chemical entities.
作用机制
The mechanism by which this compound exerts its effects often involves:
Interaction with Enzymes: : It may inhibit or activate specific enzymes, altering metabolic pathways.
Binding to Receptors: : It can act on cellular receptors, initiating a cascade of biochemical events.
Molecular Targets and Pathways: : It affects pathways such as signal transduction, apoptosis, or cell proliferation. These interactions are crucial for its therapeutic potential.
相似化合物的比较
Unique Features
The presence of the quinazoline core, which is a common scaffold in biologically active compounds.
The 3-(pyridin-2-yloxy)benzyl substituent, enhancing its binding affinity and selectivity.
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: : Lacks the pyridine-2-yloxy group, used in different biological contexts.
4-oxo-3-(3-pyridyl)quinazoline: : Similar core structure, variations in substituents.
N-(pyridin-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: : Minor structural differences affecting biological activity.
Conclusion
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide serves as an important molecule in various fields. Its unique chemical structure and diverse reactivity make it a versatile tool for scientific research and potential therapeutic applications. Understanding its synthesis, reactions, and biological functions can provide deeper insights into its roles and utility in science and medicine.
属性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(14-26-15-25-19-9-2-1-8-18(19)22(26)28)24-13-16-6-5-7-17(12-16)29-21-10-3-4-11-23-21/h1-12,15H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMLGXFZHHJDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)
![2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2981839.png)
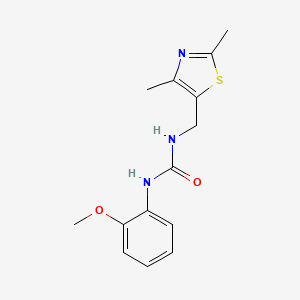
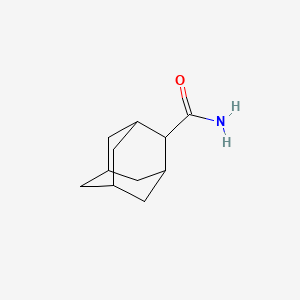
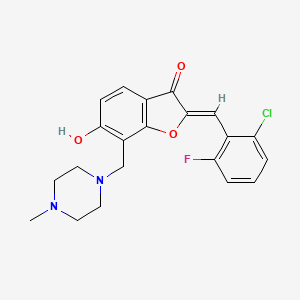
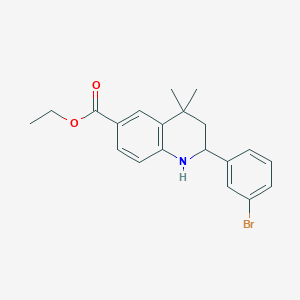
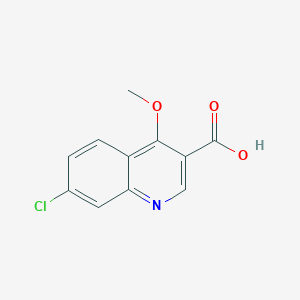
methanone](/img/structure/B2981847.png)
![4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2981848.png)
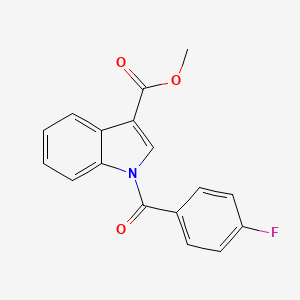
![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)
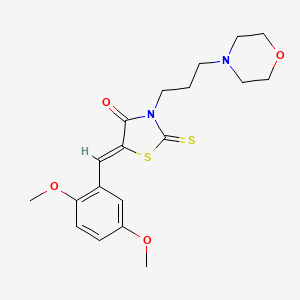
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2981858.png)
